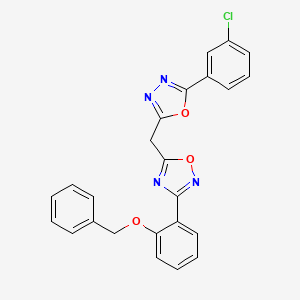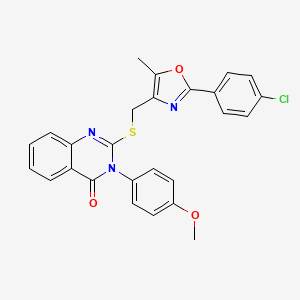![molecular formula C11H8Cl2N2O2 B2958700 4-chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1281872-55-6](/img/structure/B2958700.png)
4-chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical compounds with chlorophenyl groups are often used in the synthesis of pharmaceuticals and other biologically active substances . They can possess various properties, such as anticancer properties, and can be useful in the prevention or treatment of certain diseases .
Synthesis Analysis
The synthesis of chlorophenyl compounds can involve various methods. For example, one method involves the reaction of cyclohexanone with a 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid . The specific synthesis process can vary depending on the desired compound .Molecular Structure Analysis
The molecular structure of chlorophenyl compounds can be determined using techniques such as elemental microanalysis, FTIR, and 1H NMR . These techniques can provide detailed information about the compound’s structure .Chemical Reactions Analysis
Chlorophenyl compounds can undergo various chemical reactions. For example, they can react with aromatic solvents such as toluene or xylene in the presence of an organic base like triethyl amine or sodium carbonate .Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds can be determined using various techniques. For example, the melting point, solubility in different solvents, and pKa can be measured .科学的研究の応用
Synthesis and Chemical Properties
4-chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid and related derivatives have been synthesized and studied for their chemical properties, demonstrating a range of potential applications in scientific research. For instance, the synthesis of related pyrazole derivatives, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, underscores the regiospecific nature of these compounds. These studies have elucidated the critical role of spectroscopic techniques and single-crystal X-ray analysis in determining the structure of such compounds, highlighting their complex conformations and interactions (Kumarasinghe, Hruby, & Nichol, 2009).
Applications in Fungicide Development
The novel fungicide SYP-3343, a compound related to this compound, demonstrates the utility of these compounds in agricultural sciences. The synthesis of radioactive pyraoxystrobin, labeled in the pyrazole ring system, from 14C labeled 4-chlorobenzoic acid, has facilitated research into the metabolism, toxicology, and environmental impact of this fungicide (Liu, Ye, Kan, Zhang, & Ding, 2011).
Insecticidal Activity
The insecticidal activity of carbamoylated and acylated pyrazolines, including derivatives of this compound, has been explored. The stereochemical configuration of these compounds influences their effectiveness against pests such as American cockroaches and house flies, indicating their potential for development into new insecticides (Hasan, Nishimura, Okada, Akamatsu, Inoue, Ueno, & Taga, 1996).
Electrosynthesis Techniques
The electrosynthesis of 4-chloropyrazolecarboxylic acids, closely related to the compound , showcases the efficiency of chlorination processes in synthesizing chlorosubstituted pyrazolecarboxylic acids. This method's efficacy is influenced by the structures of the initial acids, demonstrating the versatility of electrosynthesis in creating a variety of pyrazole derivatives (Lyalin, Petrosyan, & Ugrak, 2009).
Anticancer and Antimicrobial Potential
Research into novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives has revealed their potential as antimicrobial and anticancer agents. The synthesis of these compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate highlights the broad applicability of this compound derivatives in medicinal chemistry (Hafez, El-Gazzar, & Al-Hussain, 2016).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-chloro-1-[(2-chlorophenyl)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-4-2-1-3-7(8)5-15-6-9(13)10(14-15)11(16)17/h1-4,6H,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKXNWYFUNPBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=N2)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
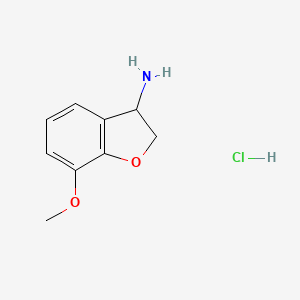

![2-Chloro-N-[[3-(5-cyanothiophen-2-yl)phenyl]methyl]acetamide](/img/structure/B2958623.png)
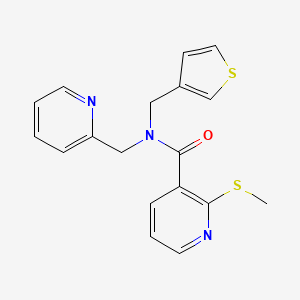

![N-(3,4-dichlorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2958627.png)
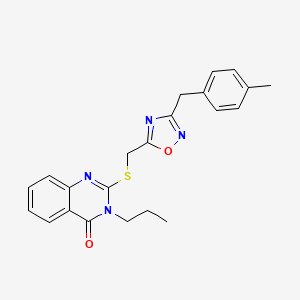
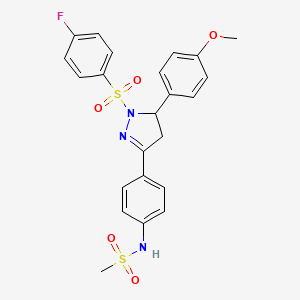
![2-(2-(Diethylamino)ethyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2958630.png)
![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide](/img/structure/B2958631.png)
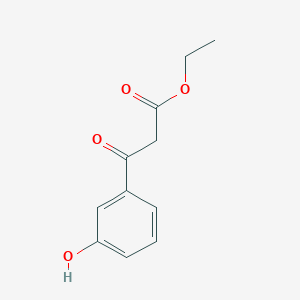
![N-(1-methoxypropan-2-yl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2958636.png)
